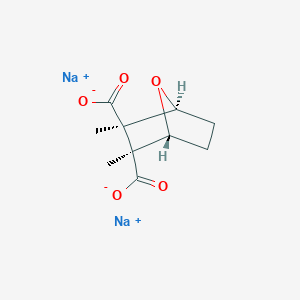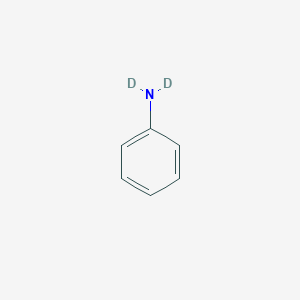
Disodium cantharidin
描述
斑蝥酸钠盐是斑蝥素的水解产物,斑蝥素最早是从中国斑蝥中分离出来的。 它以其作为蛋白质磷酸酶的的选择性抑制剂的作用而闻名,特别是蛋白质磷酸酶 1 (PP1) 和蛋白质磷酸酶 2 (PP2A)
作用机制
斑蝥酸钠盐通过抑制蛋白质磷酸酶 PP1 和 PP2A 来发挥作用。 这种抑制导致各种信号通路的上调,包括 ERK1/2、p38 和 JNK1/2 . 该化合物通过激活 caspase 通路和破坏细胞周期进程来诱导癌细胞凋亡 . 其作用机制中涉及的分子靶标和通路使其成为癌症研究和治疗开发中的一种有价值的工具。
类似化合物:
去甲斑蝥素: 斑蝥素的去甲基衍生物,毒性降低,但具有类似的抗癌特性.
独特性: 斑蝥酸钠盐因其对 PP1 和 PP2A 的选择性抑制而独树一帜,使其成为研究蛋白质磷酸化及其在细胞过程中的作用的有价值的化合物。 与斑蝥素相比,其毒性降低使其成为研究和潜在治疗应用的更安全替代品 .
生化分析
Biochemical Properties
Disodium cantharidin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce apoptosis and inhibit the conversion of LC3-I to LC3-II, suppressing the expression of Beclin-1 . These interactions are crucial in understanding the biochemical properties of this compound.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce hepatotoxicity, focusing on the involvement of apoptotic and autophagic processes in hepatocyte injury .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis through the activation of death receptors, such as Fas, TNFαR, DR3, DR4, and DR5 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, Norcantharidin, a derivative of cantharidin, has been found to decrease tumor growth and prolong survival in animal models . Specific details about the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to cause disorders in glycerophospholipid, glycerol ester, and glycosylphosphatidylinositol (GPI)-anchored biosynthetic metabolic pathways .
准备方法
合成路线和反应条件: 斑蝥酸钠盐可以通过斑蝥素的水解合成。该过程涉及斑蝥素与氢氧化钠溶液的反应,导致形成斑蝥酸钠盐。 该反应通常在受控条件下进行,以确保斑蝥素完全转化为其钠盐形式 .
工业生产方法: 斑蝥酸钠盐的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及使用工业级试剂和设备,以确保高产量和纯度。 反应条件,例如温度、pH 值和反应时间,都经过优化,以最大限度地提高生产过程的效率 .
化学反应分析
反应类型: 斑蝥酸钠盐主要进行水解反应。它也可以参与氧化还原反应,具体取决于所使用的试剂和条件。
常用试剂和条件:
氧化和还原: 各种氧化剂和还原剂可用于修饰斑蝥酸钠盐的化学结构,从而产生不同的衍生物。
主要产品: 水解反应的主要产物是斑蝥酸钠盐。 其他衍生物可以通过进一步的化学修饰形成,具体取决于所应用的特定反应和条件 .
科学研究应用
斑蝥酸钠盐在科学研究中有着广泛的应用:
化学: 它被用作模型化合物来研究蛋白质磷酸酶抑制及其对各种生化途径的影响.
生物学: 该化合物用于研究由可逆蛋白磷酸化调节的细胞过程,例如细胞周期调控和细胞凋亡.
相似化合物的比较
Cantharidin: The parent compound from which Cantharidic Acid (sodium salt) is derived.
Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar anticancer properties.
Uniqueness: Cantharidic Acid (sodium salt) is unique due to its selective inhibition of PP1 and PP2A, making it a valuable compound for studying protein phosphorylation and its role in cellular processes. Its reduced toxicity compared to cantharidin makes it a safer alternative for research and potential therapeutic applications .
属性
IUPAC Name |
disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALSOLNDKMHAL-CSYCBQNYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-77-6 | |
| Record name | Disodium cantharidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)










![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)

